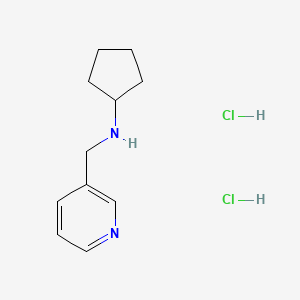![molecular formula C10H11F3N2O5 B1389555 2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1186404-80-7](/img/structure/B1389555.png)
2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Overview
Description
2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the amino group. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amino group during the synthesis process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The trifluoromethyl group is resistant to reduction, but the Boc group can be removed under acidic conditions.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Strong acids like trifluoroacetic acid (TFA) are typically employed to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Substituted oxazoles with new functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting diseases where oxazole derivatives are relevant.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the Boc group can be used to control the reactivity of the amino group.
Comparison with Similar Compounds
2-[(Tert-butoxycarbonyl)amino]oxazole-5-carboxylic acid: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid: Lacks the Boc protecting group.
2-[(Tert-butoxycarbonyl)amino]benzoic acid: Similar Boc group but different core structure.
Uniqueness: The presence of both the trifluoromethyl group and the Boc protecting group makes this compound unique, providing both enhanced chemical stability and the ability to control reactivity during synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c1-9(2,3)20-8(18)15-7-14-5(10(11,12)13)4(19-7)6(16)17/h1-3H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFHYODMHXGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(O1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389472.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline](/img/structure/B1389474.png)
![3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline](/img/structure/B1389475.png)
![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)


![N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389483.png)
![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline](/img/structure/B1389488.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389489.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389493.png)
![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)
